![molecular formula C17H36N2 B3852918 (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3852918.png)
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine
Übersicht
Beschreibung
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine, also known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. TCB-2 is a psychoactive drug that acts as a selective agonist for the serotonin 2A receptor. It is a potent hallucinogen that has been used in scientific research to study the serotonin system and its role in mental illness.
Wirkmechanismus
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine acts as a selective agonist for the serotonin 2A receptor. This receptor is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This results in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine has been shown to have a number of biochemical and physiological effects. It increases the release of serotonin and dopamine in the brain, leading to altered states of consciousness and hallucinations. (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine in scientific research is its potency as a hallucinogen. This makes it a useful tool for studying the effects of serotonin agonists on the brain and for investigating the potential therapeutic uses of these compounds. However, one limitation of (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain for scientific research purposes.
Zukünftige Richtungen
There are many potential future directions for research on (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine and related compounds. One area of interest is the development of new serotonin agonists that are more selective and have fewer side effects than (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine. Another area of interest is the investigation of the potential therapeutic uses of these compounds, particularly in the treatment of mental illness such as depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine use on the brain and body.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine has been used in scientific research to study the serotonin system and its role in mental illness. It has been shown to be a potent hallucinogen that can induce visual and auditory hallucinations, as well as altered states of consciousness. (4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine has also been used to study the effects of serotonin agonists on the brain and to investigate the potential therapeutic uses of these compounds.
Eigenschaften
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2/c1-7-19(8-2)14-13-18(6)16-11-9-15(10-12-16)17(3,4)5/h15-16H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELDUHRBLIWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



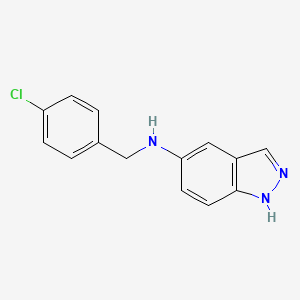
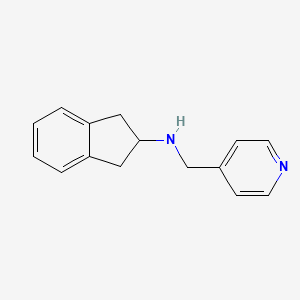
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)
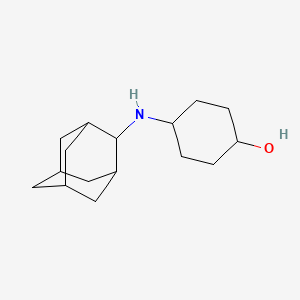
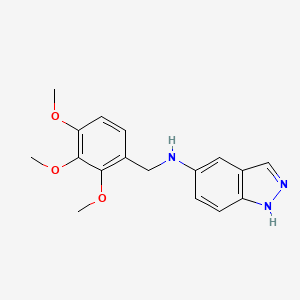
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)
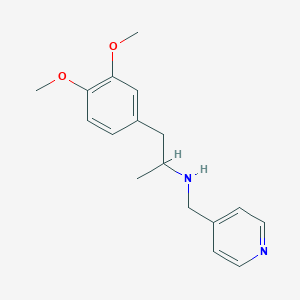
![4-[(1-propyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3852901.png)
![(2-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852911.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)
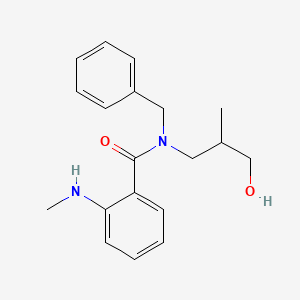
![4-{[(3,4-difluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852926.png)
